molecular formula C15H11NO3 B5623984 7-methoxy-3-(2-pyridinyl)-4H-chromen-4-one

7-methoxy-3-(2-pyridinyl)-4H-chromen-4-one

Cat. No. B5623984
M. Wt: 253.25 g/mol
InChI Key: IRNJRGBZBUHTKW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chromen-4-one derivatives involves various chemical transformations and reactions. For instance, the reaction of 4-methoxy-5-oxo-5H-furo[3,2-g]chromene-6-carbonitrile with different reactants under specific conditions can lead to the formation of novel chromenone compounds with distinct structures and properties (Halim & Ibrahim, 2021). Another approach involves the ring opening followed by ring closure reactions, leading to the synthesis of compounds like HMBPP with complex chromenone frameworks (Halim & Ibrahim, 2022).

Molecular Structure Analysis

The molecular structure of related chromenone compounds, such as 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine, has been determined using techniques like single-crystal X-ray diffraction and FT-IR spectroscopy. These studies provide detailed insights into the bond lengths, angles, and overall conformation of the molecules, contributing to a better understanding of their structural features (Gumus et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving chromen-4-one derivatives can lead to the formation of various functionalized compounds with potential biological activities. For example, the synthesis of 7-hydroxy-3-pyrazolyl-chromen-4H-ones and their O-glucosides involves specific condensation and cyclization reactions, yielding compounds with antimicrobial and antioxidant activities (Hatzade et al., 2008).

Physical Properties Analysis

The physical properties of chromen-4-one derivatives, such as solubility, melting point, and crystallinity, can be influenced by their molecular structure and substituent groups. These properties are crucial for determining the compound's suitability for various applications, including material science and pharmaceuticals.

Chemical Properties Analysis

The chemical properties of chromen-4-one derivatives, including their reactivity, stability, and interactions with other molecules, are essential for understanding their potential uses. Studies on the reactivity descriptors, thermodynamic parameters, and hyper conjugative interactions provide valuable insights into the chemical behavior of these compounds (Halim & Ibrahim, 2022).

properties

IUPAC Name

7-methoxy-3-pyridin-2-ylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c1-18-10-5-6-11-14(8-10)19-9-12(15(11)17)13-4-2-3-7-16-13/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRNJRGBZBUHTKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methoxy-3-(pyridin-2-yl)-4H-chromen-4-one

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